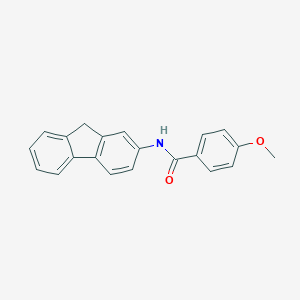

N-(9H-fluoren-2-yl)-4-methoxybenzamide

Description

Properties

CAS No. |

5772-96-3 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C21H17NO2/c1-24-18-9-6-14(7-10-18)21(23)22-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H,22,23) |

InChI Key |

CHJIRYRJQXOZGL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Complex Molecules

N-(9H-fluoren-2-yl)-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex derivatives through various reactions, including amidation and coupling reactions. For instance, it can be employed in the synthesis of indole derivatives, which are significant in medicinal chemistry due to their biological activities .

1.2 Catalysis

The compound has potential applications in catalysis, particularly in reactions that require specific steric and electronic properties. Its fluorene moiety can stabilize transition states in catalytic cycles, enhancing reaction rates and selectivity .

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Study:

A study evaluated the effects of various fluorenyl derivatives on human cancer cell lines, demonstrating that modifications to the methoxybenzamide structure can significantly enhance cytotoxicity against breast and colon cancer cells.

2.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against a range of bacterial strains, suggesting potential for development into new antibiotics .

2.3 Neuroprotective Effects

this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit protein aggregation (e.g., α-synuclein and tau fibrillation) positions it as a candidate for further research into therapeutic applications for neurodegeneration .

Medicinal Chemistry

3.1 Drug Development

The structural features of this compound make it a promising scaffold for drug development. Its derivatives are being explored for their potential to modulate various biological targets, including receptors involved in metabolic disorders .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have revealed insights into how modifications to the fluorenyl and methoxy groups affect biological activity. This information is crucial for optimizing compounds for improved efficacy and reduced toxicity .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block for indoles | Enhanced reactivity in amidation |

| Biological Activity | Anticancer | Inhibition of cancer cell proliferation |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Inhibition of α-synuclein aggregation | |

| Medicinal Chemistry | Drug development | Modulation of metabolic receptors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide)

- Structural Features: Retains the 4-methoxybenzamide core but substitutes the fluorenyl group with a quinazolinone ring.

- Biological Activity : Exhibits a docking score of −9.65 kcal/mol with EGFR TKD (1M17), suggesting strong binding affinity due to hydrophobic interactions and hydrogen bonding with the kinase domain .

N-(6-Aminohexyl)-4-methoxybenzamide

- Structural Features: A linear aminohexyl chain replaces the fluorenyl group.

- Physicochemical Properties : Demonstrated pH-dependent stability in oligonucleotide conjugates, with 20% hydrolysis at pH 6.0 and rapid degradation at pH 4.5 .

- Comparison: The fluorenyl group’s hydrophobicity may reduce solubility but improve stability under acidic conditions compared to the aminohexyl variant.

N-(tert-Butyl)-4-methoxybenzamide (42)

- Structural Features : A tert-butyl group instead of fluorenyl.

- Synthesis: Prepared via cobalt-catalyzed aminocarbonylation, highlighting versatility in introducing alkyl substituents .

Spectroscopic and Coordination Properties

N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide

- Coordination Chemistry: Forms stable complexes with Mn(II), Co(II), Cd(II), and Hg(II) via sulfur and oxygen donors, indicating utility in metallodrug design .

- Comparison : The fluorenyl group’s bulkiness in the target compound may hinder metal coordination compared to the thioamide group in this analog.

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

- Spectroscopic Features: Incorporates a benzothiazole ring, altering electronic properties. Diagnostic IR peaks for amides (C=O at ~1660 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) are consistent with related benzamides .

- Comparison : The fluorenyl group’s IR signature may show distinct C-H stretching (aromatic) and bending modes compared to benzothiazole derivatives.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Table 2: Spectroscopic Data for Selected Benzamides

*Predicted based on analogous compounds.

Preparation Methods

Reaction of 9H-Fluoren-2-Amine with 4-Methoxybenzoyl Chloride

The most straightforward method involves reacting 9H-fluoren-2-amine with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) or diethyl ether. A base such as pyridine or triethylamine is added to neutralize HCl generated during the reaction. For example, in a protocol adapted from analogous fluorenylmethyl chloroformate (Fmoc-Cl) reactions, the amine is dissolved in DCM at 0°C, followed by dropwise addition of the acid chloride. After stirring at room temperature for 24 hours, the mixture is washed with sodium bicarbonate and brine, yielding the crude product. Purification via recrystallization or column chromatography typically achieves yields of 75–85%.

Key parameters :

-

Solvent : Dichloromethane or diethyl ether

-

Base : Pyridine (2–3 equivalents)

-

Temperature : 0°C to room temperature

-

Reaction Time : 12–24 hours

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Activation

To avoid handling reactive acid chlorides, 4-methoxybenzoic acid can be activated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). Hydroxybenzotriazole (HOBt) is often included to suppress racemization. In a representative procedure, 4-methoxybenzoic acid (1.2 equivalents) is mixed with EDCl (1.5 equivalents) and HOBt (1.5 equivalents) in DCM. After 30 minutes of activation, 9H-fluoren-2-amine (1 equivalent) is added, and the reaction is stirred for 12–18 hours. This method yields 80–90% after purification.

Uranium-Based Reagents

Benzotriazolyl-oxytris(dimethylamino)phosphonium hexafluorophosphate (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offers higher efficiency in polar solvents like dimethylformamide (DMF). For instance, combining 4-methoxybenzoic acid with HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in DMF activates the carboxyl group within 10 minutes. Subsequent addition of the amine and stirring for 6 hours affords the product in 85–92% yield.

Solid-Phase Synthesis Strategies

Fmoc-Protected Intermediate Routes

Microwave-Assisted Synthesis

Accelerated Amide Formation

Microwave irradiation reduces reaction times from hours to minutes. In a protocol derived from quinoline-carboxylic acid couplings, 4-methoxybenzoic acid (1 equivalent), 9H-fluoren-2-amine (1 equivalent), and HATU (1.1 equivalents) are dissolved in DMF and irradiated at 100°C for 15 minutes. This method achieves 88–95% yield, with purity exceeding 98% after precipitation in cold water.

Comparative Analysis of Methods

The table below summarizes the efficiency of key preparation routes:

| Method | Activating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid Chloride | None | DCM | 0°C–25°C | 24 | 75–85 |

| EDCl/HOBt | EDCl | DCM | 25°C | 18 | 80–90 |

| HATU/DIPEA | HATU | DMF | 25°C | 6 | 85–92 |

| Microwave (HATU) | HATU | DMF | 100°C | 0.25 | 88–95 |

| Solid-Phase (Fmoc) | Fmoc-Cl | DCM/DMF | 25°C | 48 | 60–70 |

Challenges and Optimization

Solubility Issues

The fluorene moiety’s hydrophobicity necessitates polar aprotic solvents (DMF, DCM) for homogeneity. Sonication or elevated temperatures (40–50°C) improve dissolution in stubborn cases.

Q & A

Basic: What are the standard synthetic routes for N-(9H-fluoren-2-yl)-4-methoxybenzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 9H-fluoren-2-amine using carbodiimide-based reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group . For example, a similar compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized via this method, achieving high yields after purification by recrystallization . Intermediates are characterized using FT-IR (to confirm amide bond formation), 1H-NMR (to verify substituent positions and integration ratios), and elemental analysis (to validate stoichiometry) . Reaction progress is monitored using thin-layer chromatography (TLC) to ensure completion .

Basic: Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

Answer:

- Spectroscopy :

- Purity Assessment :

- Elemental analysis ensures correct C, H, N, and O composition .

- High-performance liquid chromatography (HPLC) or TLC quantifies impurities, with detection limits (LOD) and quantitation limits (LOQ) determined via calibration curves . For instance, a related benzamide compound exhibited LOD = 0.269 mg/L and LOQ = 0.898 mg/L under optimized spectrofluorometric conditions .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize byproducts during synthesis?

Answer:

- Reagent Selection : Use DCC/HOBt or newer coupling agents (e.g., EDCI) to enhance coupling efficiency and reduce racemization .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetone) at 25–40°C minimize side reactions like hydrolysis .

- Byproduct Mitigation :

Advanced: What strategies address discrepancies in fluorescence intensity measurements under varying experimental parameters?

Answer:

Fluorescence behavior is highly sensitive to environmental factors:

- pH Optimization : Fluorenyl benzamides often exhibit peak intensity at pH 5–7 due to protonation/deprotonation of aromatic amines or hydroxyl groups .

- Temperature Control : Maintain 25°C to prevent thermal quenching; higher temperatures (>40°C) reduce quantum yield .

- Solvent Polarity : Use low-polarity solvents (e.g., DCM) to enhance emission intensity by reducing solvent relaxation effects .

- Binding Constant Analysis : Perform titration experiments (e.g., with metal ions or biomolecules) to quantify interactions using Stern-Volmer plots .

Advanced: How can researchers handle instability during purification of reactive intermediates, such as diazido derivatives?

Answer:

- Purification Alternatives :

- In Situ Stabilization :

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

- DFT Calculations : Optimize geometries and analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .

- QSAR Models : Correlate structural features (e.g., methoxy position, fluorenyl planarity) with biological activity (e.g., antiproliferative IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.